4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine
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Overview
Description
4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine is a complex organic compound that features a combination of heterocyclic structures, including a pyridine ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The piperidine ring can be synthesized through a series of reactions involving amines and carbonyl compounds. The furan ring is often introduced via bromination reactions, while the pyridine ring can be synthesized through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the halogenated positions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine include other heterocyclic compounds with similar structural features, such as:
- 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-fluoropyridine
Uniqueness
What sets this compound apart is its specific combination of functional groups and heterocyclic rings, which can confer unique chemical and biological properties
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3/c17-15-2-1-14(23-15)16(21)20-7-4-11(5-8-20)10-22-13-3-6-19-9-12(13)18/h1-3,6,9,11H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNAGAJVWLGZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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